molecular formula C9H20ClNO2 B1522846 2-[Hexyl(methyl)amino]acetic acid hydrochloride CAS No. 1303890-47-2

2-[Hexyl(methyl)amino]acetic acid hydrochloride

Cat. No.: B1522846
CAS No.: 1303890-47-2
M. Wt: 209.71 g/mol
InChI Key: NTDATTATKSUONE-UHFFFAOYSA-N
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Description

2-[Hexyl(methyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a hexyl(methyl)amino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hexyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of hexylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification with hydrochloric acid. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[Hexyl(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[Hexyl(methyl)amino]acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Hexyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Hexylamino]acetic acid hydrochloride
  • 2-[Methylamino]acetic acid hydrochloride
  • 2-[Ethyl(methyl)amino]acetic acid hydrochloride

Uniqueness

2-[Hexyl(methyl)amino]acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[hexyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-10(2)8-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDATTATKSUONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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